molecular formula C17H10Cl2N4O2 B4659304 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-

Cat. No.: B4659304
M. Wt: 373.2 g/mol
InChI Key: CHDMGAOQMJYHJQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities and potential therapeutic applications, particularly as a selective inhibitor of casein kinase 2 (CK2), which is implicated in various diseases including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common starting materials include aminopyrazoles, enaminonitriles, enaminones, and 1,3-diketones . One efficient method involves the use of calcium carbide as a solid alkyne source, pyrazole-3-amine, and (hetero)aromatic aldehydes in the presence of a copper mediator . Another method employs microwave-assisted palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles under solvent-free conditions .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often focus on optimizing yield and purity while minimizing costs. These methods may include large-scale condensation reactions using commercially available substrates and cost-effective mediators. The use of microwave-assisted synthesis and other advanced techniques can further enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- is unique due to its specific substitution pattern, which enhances its selectivity and potency as a CK2 inhibitor. This makes it particularly valuable for therapeutic applications targeting CK2-related diseases .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2/c18-10-3-4-13(12(19)8-10)22-17(24)11-9-21-23-14(5-6-20-16(11)23)15-2-1-7-25-15/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDMGAOQMJYHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-

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